3-Fluoro-4,5-dimethoxybenzaldehyde
Overview
Description
3-Fluoro-4,5-dimethoxybenzaldehyde is a compound that belongs to the class of aromatic aldehydes with specific substituents on the benzene ring. While the provided papers do not directly discuss 3-Fluoro-4,5-dimethoxybenzaldehyde, they do provide insights into similar compounds which can help infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds such as 3-fluoro-4-methoxybenzaldehyde has been reported to be achieved through reactions involving 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether after basification with potassium carbonate . This suggests that a similar synthetic route could potentially be applied to 3-Fluoro-4,5-dimethoxybenzaldehyde, with modifications to protect the additional methoxy group during synthesis.
Molecular Structure Analysis
Structural transformations of similar compounds, such as 3-fluorobenzaldehyde and 3-fluoro-4-methoxybenzaldehyde, have been studied using infrared spectroscopy and quantum chemistry calculations. These studies have revealed the presence of cis and trans conformers with respect to the orientation of the aldehyde moiety and the aromatic ring substituents . It is reasonable to assume that 3-Fluoro-4,5-dimethoxybenzaldehyde may also exhibit such conformational isomerism.
Chemical Reactions Analysis
The reactivity of aromatic aldehydes has been explored in the context of fluorescence derivatization, where compounds like 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) react selectively with aromatic aldehydes to form fluorescent products . This indicates that 3-Fluoro-4,5-dimethoxybenzaldehyde could potentially participate in similar derivatization reactions, which could be useful in analytical applications such as liquid chromatography.
Physical and Chemical Properties Analysis
The physical and chemical properties of closely related compounds have been characterized through various spectroscopic techniques. For instance, vibrational spectra and theoretical calculations have provided insights into the effects of fluorine substitution on the structure and charge distribution of 3-Fluoro-4-Hydroxybenzaldehyde . By analogy, it can be inferred that the fluorine and methoxy groups in 3-Fluoro-4,5-dimethoxybenzaldehyde would influence its vibrational spectra and electronic properties.
Scientific Research Applications
Synthesis and Anticancer Activity
3-Fluoro-4,5-dimethoxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of anticancer combretastatins. These analogues retain potent cell growth inhibitory properties, demonstrating significant potential in cancer treatment research (Lawrence et al., 2003).
Biological Properties in Adrenergic Systems
Research on fluorinated norepinephrines, synthesized using related fluorodimethoxybenzaldehydes, has shown that these compounds exhibit varying degrees of beta- and alpha-adrenergic agonist properties. This demonstrates the potential of 3-Fluoro-4,5-dimethoxybenzaldehyde derivatives in the study of adrenergically responsive systems (Kirk et al., 1979).
Antioxidant Activity
Derivatives of 4-Fluorobenzaldehyde, which is structurally related to 3-Fluoro-4,5-dimethoxybenzaldehyde, have shown promising antioxidant activities. This suggests a potential avenue for the use of 3-Fluoro-4,5-dimethoxybenzaldehyde in antioxidant research (El Nezhawy et al., 2009).
Optical Studies in Metal Complexes
3,4-Dimethoxy benzaldehyde derivatives have been used in the synthesis and optical studies of metal complexes. These studies provide insights into the optical properties and potential applications of 3-Fluoro-4,5-dimethoxybenzaldehyde in materials science and photonics (Mekkey et al., 2020).
Molecular Structure and Vibrational Spectroscopy
Studies on fluorobromobenzaldehydes, which are structurally similar to 3-Fluoro-4,5-dimethoxybenzaldehyde, have provided insights into their molecular structure and vibrational properties. This is significant for understanding the physical and chemical properties of fluorinated benzaldehydes (Tursun et al., 2015).
Synthesis and Characterization in Chemistry
The synthesis and characterization of various fluorinated benzaldehydes, including those structurally related to 3-Fluoro-4,5-dimethoxybenzaldehyde, have been extensively researched. These studies are crucial for the development of new synthetic methods and understanding the properties of these compounds (Wenxian et al., 2005).
Bioconversion Using Fungal Strains
The use of fungal strains like Pleurotus ostreatus in the bioconversion of toluenes to benzaldehydes, including dimethoxybenzaldehydes, highlights the potential of biological methods in producing derivatives of 3-Fluoro-4,5-dimethoxybenzaldehyde (Chaurasia et al., 2014).
Application in Radiopharmaceuticals
Research on fluorine-18 labeled benzaldehydes, including those related to 3-Fluoro-4,5-dimethoxybenzaldehyde, has been conducted for their use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. This suggests potential medical imaging applications (Orlovskaja et al., 2016).
Safety And Hazards
The safety data sheet for 3-Fluoro-4,5-dimethoxybenzaldehyde indicates that it is hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
3-fluoro-4,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSZQLJNRHQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345292 | |
Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4,5-dimethoxybenzaldehyde | |
CAS RN |
71924-61-3 | |
Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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